molecular formula C18H21NO2 B11994077 (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester CAS No. 305860-10-0

(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester

Cat. No.: B11994077
CAS No.: 305860-10-0
M. Wt: 283.4 g/mol
InChI Key: MYTUOHIXQFKPEZ-UHFFFAOYSA-N
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Description

(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group attached to a 1,2-diphenyl-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester typically involves the reaction of 1,2-diphenyl-ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2-diphenyl-ethanol and isopropyl carbamate.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-80°C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Hydrolysis: 1,2-diphenyl-ethanol and isopropyl carbamate

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various carbamate derivatives

Scientific Research Applications

(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: Explored for its potential use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester involves the hydrolysis of the ester bond to release the active 1,2-diphenyl-ethanol and isopropyl carbamate. The released compounds can then interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include:

    Enzyme inhibition: The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site.

    Receptor binding: The released 1,2-diphenyl-ethanol can bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-Diphenyl-ethyl)-carbamic acid methyl ester
  • (1,2-Diphenyl-ethyl)-carbamic acid ethyl ester
  • (1,2-Diphenyl-ethyl)-carbamic acid butyl ester

Uniqueness

(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is unique due to its specific ester group, which influences its hydrolysis rate and the release of active compounds. The isopropyl ester group provides a balance between stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

305860-10-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

propan-2-yl N-(1,2-diphenylethyl)carbamate

InChI

InChI=1S/C18H21NO2/c1-14(2)21-18(20)19-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20)

InChI Key

MYTUOHIXQFKPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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